
Diethyl tetrahydropyran-4,4-dicarboxylate
Overview
Description
Diethyl tetrahydropyran-4,4-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.2576 g/mol . It is a derivative of tetrahydropyran, featuring two ester groups at the 4-position of the tetrahydropyran ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl tetrahydropyran-4,4-dicarboxylate can be synthesized through the esterification of tetrahydropyran-4,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Tetrahydropyran-4,4-dicarboxylic acid.
Reduction: Tetrahydropyran-4,4-dimethanol.
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Diethyl tetrahydropyran-4,4-dicarboxylate serves as a versatile building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to participate in various chemical reactions essential for drug development.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer compounds. By modifying its structure through various reactions, researchers were able to create derivatives that exhibited significant cytotoxic activity against cancer cell lines. The efficiency of this compound in facilitating complex syntheses highlights its importance in medicinal chemistry.
Research has shown that incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in the context of reducing plastic waste and developing sustainable materials.
Agricultural Chemicals
In the agricultural sector, this compound is involved in formulating agrochemicals, including herbicides and pesticides. Its ability to improve the efficacy of these chemicals contributes to better crop yields with reduced environmental impact.
Case Study: Herbicide Formulation
A formulation study revealed that herbicides developed with this compound demonstrated improved efficacy against specific weed species while being less toxic to non-target organisms. This application underscores the compound's role in sustainable agriculture practices.
Flavors and Fragrances
The compound is also used in the food and cosmetics industries to create flavoring agents and fragrances. Its pleasant sensory properties make it a sought-after ingredient in various products.
Case Study: Fragrance Development
In a comparative analysis of fragrance compounds, this compound was found to impart a desirable scent profile when blended with other aromatic substances. This application emphasizes its versatility beyond traditional chemical uses.
Research and Development
This compound is frequently employed as a reagent in organic synthesis within academic and industrial research settings. Its role as a facilitator for exploring new chemical reactions is invaluable for advancing chemical knowledge.
Case Study: New Reaction Pathways
Recent studies have explored novel reaction pathways involving this compound as a starting material for synthesizing complex organic molecules. These findings contribute to the broader understanding of organic synthesis methodologies.
Mechanism of Action
The mechanism of action of diethyl tetrahydropyran-4,4-dicarboxylate involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions that form new chemical bonds. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The pathways involved in these interactions are determined by the specific chemical environment and the nature of the reactants .
Comparison with Similar Compounds
Dimethyl tetrahydropyran-4,4-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
Tetrahydropyran-4,4-dicarboxylic acid: The parent acid form of the compound.
Tetrahydropyran-4,4-dimethanol: The reduced form of the compound with alcohol groups.
Uniqueness: Diethyl tetrahydropyran-4,4-dicarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of certain pharmaceuticals and polymers .
Biological Activity
Diethyl tetrahydropyran-4,4-dicarboxylate (DTHPD) is an organic compound characterized by its unique tetrahydropyran ring structure with two carboxylate groups at the 4-position. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores the biological activity of DTHPD, including its mechanisms of action, research findings, and implications for future studies.
Chemical Structure and Properties
- Molecular Formula : C11H18O5
- Molecular Weight : 230.2576 g/mol
- Structure : The compound features a cyclic ether with dual ester functionalities, which enhances its reactivity in chemical transformations.
While specific mechanisms of action for DTHPD in biological systems are not fully elucidated, its ester groups allow for interactions with enzymes and other proteins. These interactions can influence enzymatic activity and potentially lead to therapeutic effects. The compound serves primarily as a precursor for synthesizing more complex bioactive molecules.
Biological Applications
Case Studies
- Synthesis and Biological Screening : A study focused on the synthesis of novel tetrahydropyran derivatives highlighted the utility of DTHPD as a building block for creating compounds with diverse biological activities . The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating the potential for therapeutic applications.
- Antitumor Activity : In related research on structurally similar compounds, significant antitumor activity was observed against glioma cell lines. These findings suggest that compounds derived from DTHPD may also exhibit similar properties, warranting further investigation into their efficacy as anticancer agents .
Comparative Analysis
The following table summarizes the properties and activities of this compound compared to similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Ester derivative | Dual ester functionalities; versatile in synthesis |
Dimethyl Tetrahydropyran-4,4-dicarboxylate | Dimethyl ester derivative | Different solubility and reactivity |
Tetrahydropyran-4-carboxylic acid | Carboxylic acid | More polar; lacks ester groups |
Ethyl 2-(Tetrahydrofuran-2-carboxamido)acetate | Amide derivative | Distinct biological activity profiles |
Future Directions
Given the limited research specifically targeting DTHPD's biological activity, further exploration is necessary to fully understand its potential applications. Future studies should focus on:
- In-depth Mechanistic Studies : Investigating how DTHPD interacts with specific enzymes or cellular receptors.
- Therapeutic Applications : Evaluating its efficacy in vitro and in vivo against various cancer models.
- Material Science Innovations : Exploring its utility in developing new materials with desirable properties.
Chemical Reactions Analysis
Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid
The ester groups of diethyl tetrahydropyran-4,4-dicarboxylate are hydrolyzed under basic conditions to yield the dicarboxylic acid.
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
NaOH (moles) | 5.0 | 5.0 | 3.0 |
Temperature | 50–60°C | 70–80°C | 90–100°C |
Reaction Time | 2–3 hours | 2–3 hours | 1–2 hours |
Yield | 70–72% | 50–55% | 30–40% |
Observations :
-
Higher NaOH concentrations (5 moles) at moderate temperatures (50–60°C) maximize yield while minimizing side reactions.
-
Acidification (pH 1–2) post-hydrolysis precipitates the dicarboxylic acid, which is extractable with methylene chloride .
Controlled Decarboxylation to Tetrahydropyran-4-carboxylic Acid
The dicarboxylic acid undergoes selective decarboxylation to remove one carboxyl group, forming the monosubstituted derivative.
Parameter | Optimized Method | Traditional Method |
---|---|---|
Solvent | Xylene + paraffin oil | None (neat) |
Temperature | 120–130°C | 180°C |
CO₂ Evolution | Controlled | Rapid (safety hazard) |
Yield | 60–65% | 31.8% (reported) |
Key Advantages :
-
Lower temperatures (120–130°C) improve safety and scalability.
-
Solvent-mediated decarboxylation prevents thermal degradation .
Catalytic Decarboxylation
A patent describes using metal catalysts (e.g., Pd/C or Ra-Ni) to enhance decarboxylation efficiency at 50–80°C, though yields are comparable to thermal methods .
Unexpected Cyclizations
While not directly involving this compound, studies note that α,β-unsaturated hydrazones can react with related esters (e.g., dimethyl oxoglutaconate) to form dihydropyrans via conjugate addition-cyclization mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl tetrahydropyran-4,4-dicarboxylate, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via cyclocondensation or esterification reactions. For example, retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) suggests starting from tetrahydropyran precursors and employing diethyl dicarboxylate under acidic catalysis. Reaction progress is typically monitored via thin-layer chromatography (TLC) or HPLC, with spectroscopic confirmation (e.g., H NMR for ester proton signals at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) .
Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Key techniques include:
- H/C NMR : To confirm ester groups, tetrahydropyran ring protons, and absence of impurities.
- IR Spectroscopy : For carbonyl (C=O) stretches (~1720 cm) and ether (C-O-C) vibrations (~1100 cm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N or Ar) at −20°C to prevent hydrolysis of ester groups. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART diffractometer (CuKα radiation, λ = 1.54178 Å) is ideal. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Use SHELXL for refinement, focusing on resolving disordered solvent molecules via PART and ISOR commands. Typical parameters: R < 0.05, wR < 0.12, and goodness-of-fit (S) ~1.0 .
Q. What strategies address contradictions in crystallographic data, such as twinning or low-resolution datasets?
- Methodological Answer : For twinned data, employ the TWIN command in SHELXL with a BASF parameter to model twin domains. For low-resolution data (e.g., >1.0 Å), use restraints (e.g., DFIX, SIMU) to stabilize geometry. Validate models with R < 0.05 and cross-check using ORTEP-3 for thermal ellipsoid visualization .
Q. How can computational methods predict synthetic routes and optimize reaction conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Machine learning platforms (e.g., Reaxys or Pistachio) analyze reaction databases to predict feasible routes. Solvent effects are evaluated via COSMO-RS, while catalytic activity is optimized using Hammett plots or linear free-energy relationships .
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
- Methodological Answer : Use cell viability assays (MTT or CCK-8) for antitumor activity screening. For mechanism studies, employ flow cytometry (apoptosis assays) or Western blotting (protein expression). Ensure derivatives are purified to >95% (HPLC) and dissolved in DMSO (<0.1% v/v in media) to avoid cytotoxicity artifacts .
Properties
IUPAC Name |
diethyl oxane-4,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMJWCFQOFDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286338 | |
Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-77-4 | |
Record name | 5382-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.